molecular formula C19H17N3O4S2 B2996114 Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate CAS No. 439111-28-1

Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate

Cat. No.: B2996114
CAS No.: 439111-28-1
M. Wt: 415.48
InChI Key: NXNFLSJNSZLRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a methylsulfanyl group at position 2, a phenoxy substituent at position 4 (modified with a 2-thienylcarbonylamino group), and an ethoxycarbonyl moiety at position 3. Its structure combines a pyrimidine core with thiophene and phenyl ether functionalities, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-[3-(thiophene-2-carbonylamino)phenoxy]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-3-25-18(24)14-11-20-19(27-2)22-17(14)26-13-7-4-6-12(10-13)21-16(23)15-8-5-9-28-15/h4-11H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNFLSJNSZLRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC=CS3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate is a pyrimidine derivative with potential applications in medicinal chemistry. Pyrimidines, which contain nitrogen atoms in their ring structure, are significant in the development of various pharmaceuticals.

Chemical Properties

  • Molecular Formula C19H17N3O4S2C_{19}H_{17}N_3O_4S_2
  • Molecular Weight Approximately 415.48 g/mol

Potential Applications

The primary application of this compound lies in medicinal chemistry as a pyrimidine derivative. Data from analogous compounds suggest possible interactions with biological targets such as kinases or receptors involved in signaling pathways. Further biochemical studies would be required to elucidate specific binding affinities and effects on cellular processes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Technical details regarding specific reagents, solvents, and reaction conditions (such as temperature and pressure) are not specified in the available literature.

Chemical Reactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The target compound shares structural similarities with several pyrimidinecarboxylate derivatives, differing primarily in substituents on the phenoxy group and pyrimidine core.

Table 1: Structural and Molecular Comparison of Pyrimidinecarboxylate Derivatives
Compound Name (CAS) Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-[(2-thienylcarbonyl)amino]phenoxy C₂₀H₁₈N₃O₄S₂* ~428.5* Thienylcarbonyl group enhances π-π interactions; potential bioactivity. [Hypothetical]
Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: N/A) 3-[(3,4-dichlorobenzoyl)amino]phenoxy C₂₁H₁₈Cl₂N₃O₄S 485.36 Chlorine atoms increase lipophilicity and electron-withdrawing effects.
Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 478065-14-4) 3-[(4-chlorophenyl)sulfonylamino]phenoxy C₂₁H₁₉ClN₃O₅S₂ 508.0 Sulfonyl group improves metabolic stability; chlorine enhances electronegativity.
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 339019-54-4) (2-chlorophenyl)sulfanyl C₁₅H₁₃ClN₂O₂S₂ 356.86 Sulfanyl linkage may reduce steric hindrance; chlorophenyl enhances hydrophobicity.
Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate (CAS: 100318-76-1) Morpholino C₁₂H₁₇N₃O₃S 283.35 Morpholine ring introduces basicity and solubility in polar solvents.

*Note: Exact molecular weight of the target compound is estimated based on structural analogs.

Physicochemical Properties

  • Lipophilicity : The thienylcarbonyl group in the target compound may confer moderate logP values (~3.5), balancing solubility and membrane permeability. Chlorinated analogs (e.g., CAS: 478065-14-4) show higher logP (~4.2) due to electronegative substituents .
  • Metabolic Stability: Sulfonyl and morpholino groups (e.g., CAS: 478065-14-4, 100318-76-1) reduce oxidative metabolism, extending half-life compared to thioether-linked derivatives .

Q & A

What are the common synthetic methodologies for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The compound’s synthesis likely involves multi-step reactions, including pyrimidine core formation, functionalization with thienylcarbonyl groups, and esterification. Key methodologies include:

  • Biginelli reaction : For pyrimidine ring synthesis using aldehydes, thioureas, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) .
  • Gewald reaction : To introduce thiophene moieties via cyclization of ketones with sulfur and cyanoacetates .
  • Coupling reactions : For attaching the 2-thienylcarbonylamino-phenoxy group, using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for aldehyde:thiourea) to minimize byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

How can conflicting spectral data (e.g., NMR, XRD) for this compound be resolved, particularly regarding substituent effects on the pyrimidine ring?

Advanced Research Question
Discrepancies between experimental and theoretical data often arise from conformational flexibility or solvent interactions. Methodological approaches include:

  • Dynamic NMR : To probe rotational barriers of the thienylcarbonyl group or phenoxy substituents .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between pyrimidine and phenoxy groups) .
  • DFT calculations : Compare computed vs. experimental 13C^{13}\text{C} NMR shifts, focusing on electron-withdrawing effects of the methylsulfanyl group .
    Example : If the methylsulfanyl group’s 1H^{1}\text{H} NMR signal overlaps with aromatic protons, use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign peaks unambiguously .

What strategies are recommended for evaluating the compound’s stability under physiological or experimental storage conditions?

Advanced Research Question
Stability studies should address hydrolytic, oxidative, and photolytic degradation:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. The ester group is prone to hydrolysis; consider lyophilization for long-term storage .
  • Oxidative stability : Test under accelerated conditions (H2_2O2_2/Fe2+^{2+}) to identify vulnerable sites (e.g., thioether oxidation to sulfoxide) .
  • Photostability : Expose to UV-Vis light (300–800 nm) and monitor changes by UV spectroscopy; store in amber vials if sensitive .

How can researchers design bioactivity studies targeting kinase or GPCR pathways, given the compound’s structural features?

Advanced Research Question
The pyrimidine-thiophene scaffold suggests potential kinase or GPCR modulation. Methodological steps include:

  • Molecular docking : Use crystal structures of target receptors (e.g., EGFR kinase or adenosine A2A_{2A} receptor) to predict binding modes. Focus on interactions between the methylsulfanyl group and hydrophobic pockets .
  • In vitro assays :
    • Kinase inhibition : Screen against a panel of kinases (e.g., Src, Abl) using fluorescence polarization assays .
    • GPCR activity : Test cAMP accumulation or calcium flux in HEK293 cells expressing recombinant receptors .
  • SAR analysis : Synthesize analogs (e.g., replacing thienyl with furan) to pinpoint critical pharmacophores .

What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Basic Research Question
Impurity profiling ensures batch reproducibility:

  • HPLC-DAD/MS : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm; MS fragmentation identifies structural motifs (e.g., methylsulfanyl loss at m/z 121) .
  • GC-MS : For volatile byproducts (e.g., ethyl acetate from ester hydrolysis) .
  • Limit tests : Reference pharmacopeial guidelines (e.g., USP <621>) for relative retention times and area thresholds (<0.1% for unknown impurities) .

How can computational modeling aid in predicting the compound’s metabolic pathways or toxicity profile?

Advanced Research Question
In silico tools :

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II modifications (e.g., ester hydrolysis or thiophene oxidation) .
  • Toxicity screening : Apply Derek Nexus to assess mutagenicity alerts (e.g., thiophene rings) or mitochondrial toxicity .
    Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

What crystallographic challenges arise during structure determination, and how are they addressed?

Advanced Research Question
Challenges include poor crystal growth due to flexible substituents. Solutions:

  • Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize the lattice .
  • Low-temperature data collection : Reduce thermal motion artifacts (100 K) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds between pyrimidine and ester groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.